molecular formula C8H8N4O2 B061946 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 175137-58-3

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B061946
CAS No.: 175137-58-3
M. Wt: 192.17 g/mol
InChI Key: JFCXJLMOHOXSTO-UHFFFAOYSA-N
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Description

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethylpyrazole with cyanogen bromide, followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo-triazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
  • 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Comparison: Compared to its similar compounds, 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and potential for further derivatization. This makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-6-9-10-7(8(13)14)5(2)12(6)11-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCXJLMOHOXSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380924
Record name 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-58-3
Record name 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
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4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
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Reactant of Route 6
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4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

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